1-Bromo-3-(tert-butyl)-2-fluorobenzene
Description
Contextualization of Mono-, Di-, and Tri-Halogenated Benzenes in Contemporary Organic Synthesis
The incorporation of one or more halogen atoms onto a benzene (B151609) ring is a critical strategy in synthetic chemistry. orgsyn.org Halogenated benzenes are key building blocks, primarily because the carbon-halogen bond can be readily functionalized. bldpharm.com They are staple substrates in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon bond formation. bldpharm.com
The degree of halogenation—mono-, di-, or tri-substituted—and the specific identity of the halogens (F, Cl, Br, I) allow for precise tuning of a molecule's reactivity and physical properties. bldpharm.comachemblock.com For instance, bromine and iodine are excellent leaving groups in metal-catalyzed reactions, while fluorine substitution can enhance metabolic stability and modify the acidity of nearby functional groups, a feature widely exploited in medicinal chemistry. bldpharm.comlibretexts.org Tri-substituted systems, particularly those with a mix of halogens, offer complex and highly specific reactivity patterns, enabling the construction of intricate molecular architectures.
Importance of Sterically Hindered and Electronically Perturbed Aromatic Scaffolds in Chemical Research
The spatial arrangement of atoms, known as sterics, plays a vital role in dictating the reactivity and stability of molecules. Introducing bulky substituents, such as the tert-butyl group, onto an aromatic ring creates steric hindrance—a physical barrier that can obstruct the approach of reagents to certain reaction sites. chemicalbook.combldpharm.com This effect is not a limitation but a powerful tool for chemists to control the selectivity of reactions. bldpharm.com By blocking certain positions, a bulky group can direct incoming substituents to less hindered sites, leading to specific isomers that might be difficult to obtain otherwise. researchgate.netyoutube.com
Furthermore, steric hindrance can stabilize reactive intermediates or even entire molecules by preventing decomposition pathways. researchgate.net The interplay between these steric effects and the electronic influence of substituents (their ability to donate or withdraw electron density) creates a complex but predictable framework for designing synthetic routes and tuning molecular properties. morressier.com
Overview of Research Trajectories for Halogen- and Alkyl-Substituted Fluorobenzenes
Research involving fluorinated aromatic compounds is a vibrant area of organic chemistry, driven by their unique properties. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, yet it can also participate in resonance donation of its lone pair electrons. libretexts.org This duality leads to unusual reactivity patterns; for example, fluorobenzene (B45895) undergoes electrophilic aromatic substitution at rates comparable to benzene, a stark contrast to other halobenzenes which are significantly deactivated. libretexts.orgopenstax.org
Current research often focuses on the synthesis of polysubstituted fluorobenzenes containing other halogens and alkyl groups. The goal is to create novel building blocks for drug discovery and advanced materials. The relative positions of these substituents are critical. For example, the synthesis of specific isomers of bromofluorobenzene can be challenging due to the formation of mixtures, requiring specialized methods to achieve high purity of the desired product. google.comgoogle.com The addition of an alkyl group like tert-butyl further complicates the system, influencing the regioselectivity of subsequent reactions through both its electron-donating and sterically demanding nature. morressier.com
Rationale for Comprehensive Investigation of 1-Bromo-3-(tert-butyl)-2-fluorobenzene Reactivity and Synthesis
The specific structure of this compound (CAS No. 1369935-80-7) makes it a compound of significant theoretical and practical interest, despite the current scarcity of dedicated research literature. achemblock.com Its 1,2,3-trisubstitution pattern presents a unique convergence of steric and electronic effects that warrants detailed investigation.
The key features are:
Adjacent Halogens: The fluorine and bromine atoms are positioned ortho to each other. Both are electron-withdrawing by induction but are considered ortho, para-directors in electrophilic aromatic substitution due to resonance. Their proximity creates significant electronic perturbation and potential steric clash.
Bulky Alkyl Group: The tert-butyl group is located meta to the bromine and ortho to the fluorine. As a bulky, weakly electron-donating group, it sterically shields the C4 position and electronically activates the ring, primarily at its ortho and para positions (C2, C4, and C6). openstax.org
The directing effects of the three substituents are in opposition, making the prediction of reactivity in reactions like nitration or further halogenation non-trivial. libretexts.orgopenstax.org For instance, the fluorine and bromine direct towards C4 and C6, while the tert-butyl group also directs towards C2 and C4. However, substitution at C2 is blocked, and substitution between the two adjacent substituents at C2 is highly unlikely due to extreme steric hindrance. openstax.org This complex interplay makes the molecule a challenging yet valuable target for studying the fundamental rules of aromatic substitution. A thorough investigation into its synthesis and reactivity would provide deeper insights into controlling selectivity on highly substituted aromatic rings and could yield a novel building block for creating complex, tailored molecules.
Physicochemical Data
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table provides basic identifiers and compares them with a known isomer and a simpler related compound.
| Property | This compound | 1-Bromo-3-(tert-butyl)-5-fluorobenzene (Isomer) | 1-Bromo-2-fluorobenzene (Related Compound) |
|---|---|---|---|
| CAS Number | 1369935-80-7 achemblock.com | 1123172-38-2 nih.gov | 1072-85-1 nih.gov |
| Molecular Formula | C₁₀H₁₂BrF achemblock.com | C₁₀H₁₂BrF nih.gov | C₆H₄BrF nih.gov |
| Molecular Weight | 231.11 g/mol achemblock.com | 231.10 g/mol nih.gov | 175.00 g/mol nih.gov |
| Boiling Point | Data Not Available | Data Not Available | 156-157 °C orgsyn.org |
| Density | Data Not Available | Data Not Available | Data Not Available |
Substituent Effects in Electrophilic Aromatic Substitution
The reactivity of this compound is governed by the combined influence of its three substituents. The following table summarizes their individual electronic and directing effects.
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Activity | Directing Effect |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |
| -Br (Bromo) | Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -C(CH₃)₃ (tert-Butyl) | Weakly Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-tert-butyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYVAHVUCCRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Bromo 3 Tert Butyl 2 Fluorobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a critical reaction for aryl halides, particularly those bearing electron-withdrawing groups. chemistrysteps.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The reactivity of 1-Bromo-3-(tert-butyl)-2-fluorobenzene in SNAr reactions is governed by the nature of its halogen atoms and the electronic and steric influence of the tert-butyl group.
In the context of SNAr reactions, the typical leaving group aptitude observed in aliphatic systems (I > Br > Cl > F) is inverted. masterorganicchemistry.com The reactivity for aryl halides in SNAr follows the order F > Cl > Br > I. masterorganicchemistry.com This reversal is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Although bromide is a better leaving group in terms of its ability to stabilize a negative charge, the activation of the ring towards attack is the dominant factor. masterorganicchemistry.comyoutube.com
In this compound, both fluorine and bromine can potentially act as leaving groups. However, the C2 carbon bonded to fluorine is significantly more electrophilic than the C1 carbon bonded to bromine. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride (B91410) ion. The presence of the bromine atom ortho to the fluorine further activates the ring for this substitution, as halogens act as electron-withdrawing groups through induction, which helps stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com
The tert-butyl group at the C3 position exerts significant steric and electronic effects that modulate the SNAr reactivity of the molecule.
Steric Effects: The tert-butyl group is exceptionally bulky, creating substantial steric hindrance at its adjacent, or ortho, positions (C2 and C4). pressbooks.pub This steric congestion can impede the approach of a nucleophile to the C2 carbon, potentially slowing the rate of substitution at this position. The degree of this hindrance depends on the size of the attacking nucleophile.
Table 1: Summary of Substituent Effects on SNAr Reactivity of this compound
| Substituent | Position | Electronic Effect on SNAr | Steric Effect on SNAr | Probable Leaving Group |
| Fluoro | C2 | Activating (strong inductive withdrawal) | - | Preferred |
| Bromo | C1 | Activating (inductive withdrawal) | - | Less likely |
| tert-Butyl | C3 | Deactivating (electron-donating) | Hinders attack at C2 | Not applicable |
Electrophilic Aromatic Substitution (EAS) Pathways
The three substituents on the ring each exert a directing influence on incoming electrophiles, guiding them to specific positions. The unoccupied positions on the ring are C4, C5, and C6.
tert-Butyl Group: As an alkyl group, the tert-butyl substituent is an activating group and an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. wikipedia.orgstackexchange.com However, owing to its significant bulk, it sterically hinders the ortho positions (C2 and C4), making substitution at the para position (C6 relative to its own position, but this is C5 on the ring) strongly preferred. pressbooks.pub In this molecule, it directs to position 5.
Bromo Group: Similar to fluorine, bromine is a deactivating, ortho-, para-director. libretexts.org Its inductive effect is weaker than fluorine's, but its resonance donation is also less effective due to poorer orbital overlap. wikipedia.org Positioned at C1, the bromine atom directs substitution to the ortho positions C2 (occupied) and C6, and the para position, C4.
The final regioselectivity of an EAS reaction on this molecule is determined by the competition between these directing influences. Activating groups generally have a more powerful directing effect than deactivating groups.
Regioselectivity: The potential sites of substitution are C4, C5, and C6.
Attack at C4: This position is para to the fluorine and ortho to the bromine. Both halogens direct to this position. However, C4 is also ortho to the very bulky tert-butyl group, making an attack at this site sterically hindered. pressbooks.pub
Attack at C5: This position is para to the bromine, but meta to the fluorine and ortho to the tert-butyl group. The tert-butyl group directs here.
Attack at C6: This position is para to the bromine and meta to both the fluorine and tert-butyl groups. The bromine directs strongly to this para position. This position is the least sterically hindered of the potential sites.
Considering these factors, substitution is most likely to be directed to the C4 and C6 positions. The activating tert-butyl group's influence is diminished because its ortho positions are either occupied or sterically hindered. The directing effects of the two halogens reinforce each other at the C4 position, but steric hindrance is a major issue. Therefore, the C6 position, which is para to the bromine and relatively unhindered, is a likely major product. The precise product distribution would depend on the specific electrophile and reaction conditions.
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Positions Directed To |
| -C(CH₃)₃ | Activating | Ortho, Para | C5 (para to its own position) |
| -F | Deactivating | Ortho, Para | C4 (para) |
| -Br | Deactivating | Ortho, Para | C4 (ortho), C6 (para) |
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming carbon-carbon bonds. nih.gov These reactions rely on the oxidative addition of an organopalladium complex to an aryl halide. The reactivity of the carbon-halogen bond is crucial for the success of these transformations.
For aryl halides, the typical order of reactivity in oxidative addition is C–I > C–Br >> C–Cl >> C–F. nih.gov The carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium-catalyzed coupling conditions.
In this compound, there are two potential reaction sites: the C-Br bond at C1 and the C-F bond at C2. Given the established reactivity trends, metal-catalyzed coupling reactions will occur with high selectivity at the more reactive C-Br bond. This allows for the precise functionalization of the C1 position, leaving the C-F and C-tert-butyl bonds intact. This selective reactivity makes the molecule a useful building block for synthesizing more complex substituted aromatic compounds.
Table 3: Application of this compound in Metal-Catalyzed Coupling Reactions
| Reaction Name | Reagent Example | General Product Structure |
| Suzuki Coupling | Arylboronic acid, e.g., R-B(OH)₂ | 1-Aryl-3-(tert-butyl)-2-fluorobenzene |
| Heck Coupling | Alkene, e.g., H₂C=CHR | 1-Alkenyl-3-(tert-butyl)-2-fluorobenzene |
| Stille Coupling | Organostannane, e.g., R-Sn(Bu)₃ | 1-Alkyl/Aryl-3-(tert-butyl)-2-fluorobenzene |
| Sonogashira Coupling | Terminal alkyne, e.g., H−C≡C−R | 1-Alkynyl-3-(tert-butyl)-2-fluorobenzene |
| Buchwald-Hartwig Amination | Amine, e.g., R₂NH | 1-Amino-3-(tert-butyl)-2-fluorobenzene |
Suzuki-Miyaura Cross-Coupling Reactions of this compound
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. bohrium.com For a substrate like this compound, the reaction is challenging due to the significant steric hindrance around the bromine atom, created by the adjacent bulky tert-butyl group and the ortho-fluorine atom.
Successful coupling requires specialized catalytic systems designed for sterically demanding substrates. researchgate.netorganic-chemistry.org Catalysts incorporating bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often necessary to facilitate the oxidative addition of the sterically hindered aryl bromide to the palladium(0) center and promote the subsequent reductive elimination. organic-chemistry.orgrsc.org The reaction proceeds with the cleavage of the C-Br bond, as it is significantly more reactive than the robust C-F bond in palladium-catalyzed cycles. bohrium.com The choice of base and solvent is also critical, with systems like t-BuOK in dioxane often proving effective for challenging couplings. organic-chemistry.org
| Coupling Partner | Catalyst System (Exemplary) | Product |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 2-(tert-butyl)-1-fluoro-3-phenylbenzene |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 2-(tert-butyl)-1-fluoro-3-(4-methoxyphenyl)benzene |
| Thiophen-2-ylboronic acid | Pd-NHC complex / t-BuOK | 2-(tert-butyl)-1-fluoro-3-(thiophen-2-yl)benzene |
| Methylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound |
This table is illustrative of potential Suzuki-Miyaura reactions based on established methods for sterically hindered aryl bromides.
Palladium-Catalyzed C-H Arylation and Carbonylation
C-H Arylation: Direct C-H arylation of the this compound ring is unlikely to be a primary reaction pathway. The positions ortho to the fluorine (C1 and C3) are already substituted, and the positions ortho to the tert-butyl group (C2 and C4) are either substituted or sterically shielded. While palladium-catalyzed C-H functionalization is a powerful tool, it often requires directing groups or specific electronic properties not favored in this substrate. nih.gov Reactions involving fluorobenzene (B45895) derivatives in C-H activation can be challenging and result in low conversions. nih.gov
Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) from carbon monoxide gas into an organic molecule. nih.gov this compound can serve as a substrate for such reactions, where the C-Br bond is converted into a C-C bond. Depending on the nucleophile present, this can lead to the formation of carboxylic acids, esters, or amides. The sterically hindered nature of the substrate would likely necessitate harsh reaction conditions, such as high pressures of CO and elevated temperatures, along with a robust palladium catalyst. nih.gov
| Nucleophile | Catalyst (Exemplary) | Product |
| H₂O | Pd(OAc)₂ / dppf | 3-(tert-butyl)-2-fluorobenzoic acid |
| CH₃OH | PdCl₂(PPh₃)₂ | Methyl 3-(tert-butyl)-2-fluorobenzoate |
| (CH₃)₂NH | Pd(dba)₂ / Xantphos | 3-(tert-butyl)-N,N-dimethyl-2-fluorobenzamide |
This table illustrates potential carbonylation products derived from this compound.
Nickel-Catalyzed Arylation Reactions
Nickel catalysts offer a compelling alternative to palladium, often providing enhanced reactivity for sterically hindered substrates and enabling the activation of less reactive bonds. nih.gov While the C-Br bond remains the most labile site, nickel catalysis is particularly noted for its ability to activate strong C-F bonds under certain conditions. organic-chemistry.orgacs.orgbeilstein-journals.org This opens up the potential for orthogonal reactivity. For instance, a palladium catalyst could selectively couple at the C-Br bond, and a subsequent nickel-catalyzed reaction could potentially functionalize the C-F bond. beilstein-journals.org
In standard cross-coupling, nickel catalysts are effective for the arylation of this compound with partners like organozinc reagents. organic-chemistry.orgacs.org The use of electron-rich ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can enhance the crucial oxidative addition step involving the aryl halide. organic-chemistry.org
Other Transition Metal-Mediated Transformations
The reactivity of the C-Br bond in this compound allows its participation in a variety of other fundamental cross-coupling reactions.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The steric hindrance of the substrate would influence reaction rates, but the transformation is generally feasible, leading to the formation of stilbene-like structures. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This method is effective for fluorinated benzenes and provides a direct route to aryl alkynes. epa.gov The steric and electronic environment around the C-Br bond would dictate the optimal catalyst and conditions. epa.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. libretexts.orgwikipedia.org Given the steric hindrance, this transformation would require a modern catalyst system employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to achieve good yields. beilstein-journals.org
Organometallic Reactions: Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is particularly efficient for this compound. The exchange rate for halogens follows the trend I > Br > Cl, making the C-Br bond highly susceptible to this transformation while the C-F bond remains inert. wikipedia.org
Crucially, research on substituted dihalobenzenes has shown that a fluorine atom strongly activates an adjacent bromine atom for lithium-halogen exchange. researchgate.net Therefore, treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures (e.g., -78 °C) is expected to proceed rapidly and cleanly to generate the aryllithium intermediate, 2-(tert-butyl)-6-fluorophenyllithium. researchgate.netharvard.edu This nucleophilic intermediate can then be trapped by a wide variety of electrophiles to install a diverse range of functional groups at the C1 position. harvard.edunih.gov
| Electrophile | Reagent | Quenched Product |
| Carbon Dioxide | CO₂(s), then H₃O⁺ | 3-(tert-butyl)-2-fluorobenzoic acid |
| Aldehyde | R-CHO, then H₃O⁺ | (3-(tert-butyl)-2-fluorophenyl)(R)methanol |
| Deuterium | D₂O | 1-Deuterio-3-(tert-butyl)-2-fluorobenzene |
| Alkyl Halide | R-Br | 1-Alkyl-3-(tert-butyl)-2-fluorobenzene |
| Disulfide | RSSR | 1-(Alkylthio)-3-(tert-butyl)-2-fluorobenzene |
This table provides examples of functionalization via lithium-halogen exchange and electrophilic quenching.
Radical Reactions and Photochemical Transformations
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This can be achieved using standard radical initiation systems, such as tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). This process would form the 3-(tert-butyl)-2-fluorophenyl radical, which could then be used in subsequent radical-mediated bond-forming reactions, such as additions to alkenes or alkynes. acs.org
Photochemical Transformations: The photochemistry of bromofluorobenzenes has been studied, revealing that the C-Br bond is susceptible to cleavage upon UV irradiation. researchgate.netfigshare.com Excitation with UV light can promote an electron to a repulsive πσ* state, leading to the dissociation of the C-Br bond and the formation of the corresponding aryl radical and a bromine atom. figshare.com The number and position of fluorine substituents can influence the rate of this dissociation. researchgate.netfigshare.com The resulting 3-(tert-butyl)-2-fluorophenyl radical is a reactive intermediate that can engage in hydrogen abstraction from the solvent, recombination with the bromine atom, or other radical-mediated processes.
Thermal Stability and Decomposition Pathways of this compound under Varying Conditions
Aromatic C-F and C-Br bonds are generally characterized by high thermal stability. The primary site of potential thermal decomposition in this compound is the tert-butyl group. Under harsh thermal conditions (high temperatures), the most likely decomposition pathway is dealkylation through the elimination of isobutene, which would yield 1-bromo-2-fluorobenzene.
Under certain catalytic conditions, such as in the presence of strong acids at elevated temperatures, isomerization or disproportionation reactions could potentially occur, where the substituents migrate around the aromatic ring. This behavior has been noted for simpler bromofluorobenzenes during their synthesis.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 1-Bromo-3-(tert-butyl)-2-fluorobenzene. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete structural picture can be assembled.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns in this compound
The ¹H NMR spectrum is anticipated to show signals corresponding to two distinct regions: the aromatic protons and the aliphatic protons of the tert-butyl group.
Aromatic Region: The benzene (B151609) ring contains three protons at positions 4, 5, and 6. Their chemical shifts (δ) are influenced by the electronic effects of the three substituents. The fluorine atom (at C2) is strongly electron-withdrawing and will exert a significant influence on its neighboring protons through space and through the bond network. The bromine atom (at C1) is also electron-withdrawing, while the tert-butyl group (at C3) is weakly electron-donating.
The proton at C6 (H6) is ortho to the bromine and meta to the fluorine. It is expected to appear as a doublet of doublets (dd).
The proton at C4 (H4) is ortho to the tert-butyl group and meta to the fluorine. It is also expected to be a doublet of doublets (dd).
The proton at C5 (H5) is situated between H4 and H6 and is para to both the bromine and fluorine atoms. It is expected to appear as a triplet or, more precisely, a triplet of doublets (td) due to coupling with both adjacent protons and the fluorine atom.
Aliphatic Region: The tert-butyl group contains nine chemically equivalent protons. These protons will give rise to a single, sharp signal (singlet) due to the absence of adjacent protons to couple with. This signal is expected in the typical upfield region for tert-butyl groups.
The coupling patterns are dictated by spin-spin interactions between adjacent protons (ortho, meta) and through-space or through-bond interactions with the fluorine nucleus.
³J (H-H) ortho coupling: Typically in the range of 7-9 Hz.
⁴J (H-H) meta coupling: Typically smaller, around 2-3 Hz.
J (H-F) coupling: Coupling between fluorine and protons is also observed. Ortho (³J H-F) coupling is generally the largest, followed by meta (⁴J H-F), and para (⁵J H-F) coupling.
A predicted summary of the ¹H NMR data is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| tert-butyl (-C(CH₃)₃) | ~1.3 - 1.5 | s (singlet) | N/A |
| Aromatic (H4, H5, H6) | ~7.0 - 7.6 | m (multiplet) | J(H-H) and J(H-F) couplings |
Note: The exact chemical shifts and coupling constants require experimental verification.
Carbon-13 (¹³C) NMR Chemical Shifts and Quantitative Analysis
The ¹³C NMR spectrum provides information on all carbon environments within the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and two for the tert-butyl group. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents.
C1 (bearing Br): The chemical shift will be downfield, but the C-Br bond causes a moderate shielding effect compared to an unsubstituted carbon.
C2 (bearing F): This carbon will exhibit a large downfield shift due to the high electronegativity of fluorine and will appear as a large doublet due to direct ¹J(C-F) coupling (typically >240 Hz).
C3 (bearing tert-butyl): This carbon will be shifted downfield and its signal will be split by a smaller ²J(C-F) coupling.
C4, C5, C6: These carbons bearing hydrogen atoms will have chemical shifts influenced by their position relative to the substituents and will also show smaller C-F couplings (³J, ⁴J).
Aliphatic Carbons: The tert-butyl group will produce two signals.
Quaternary Carbon (-C(CH₃)₃): A single peak for the central quaternary carbon.
Methyl Carbons (-C(CH₃)₃): A single, more intense peak for the three equivalent methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| -C(CH₃)₃ (methyls) | ~31 | No |
| -C(CH₃)₃ (quaternary) | ~35 | ⁴J(C-F) (small) |
| Aromatic (C1-C6) | ~110 - 165 | ¹J, ²J, ³J, ⁴J (variable) |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Substitution Analysis
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. spectrabase.com For this compound, the ¹⁹F NMR spectrum will consist of a single resonance since there is only one fluorine atom in the molecule.
The chemical shift of this fluorine signal is characteristic of its environment, specifically being attached to an aromatic ring. The signal's multiplicity will be a result of coupling to nearby protons. It is expected to appear as a multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with the ortho proton (H3, if present, but here C3 has a t-Bu group), the meta proton (H4), and the other meta proton (H6). The chemical shift for a fluorine atom in a fluorobenzene (B45895) derivative typically falls within a well-defined range. colorado.edu
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacent positions on the aromatic ring. No correlation would be seen for the singlet of the tert-butyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would be used to definitively link the signals of H4, H5, and H6 to their respective carbons (C4, C5, and C6) and to connect the tert-butyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). This is crucial for piecing together the full molecular structure. Key expected HMBC correlations would include:
From the tert-butyl protons to the quaternary carbon of the tert-butyl group.
From the tert-butyl protons to the aromatic C3, C2, and C4, confirming the attachment point of the tert-butyl group.
From the aromatic protons (H4, H5, H6) to neighboring carbons, which helps in assigning the quaternary (non-protonated) aromatic carbons C1, C2, and C3.
Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Vibrational Modes and Functional Group Frequencies
The vibrational spectrum can be divided into several key regions corresponding to different types of molecular motion. The analysis for this compound would be based on comparison with spectra of related compounds such as 1-bromo-3-fluorobenzene (B1666201) and molecules containing a tert-butyl group. nih.gov
C-H Stretching:
Aromatic C-H Stretch: Sharp bands are expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: Strong, intense bands corresponding to the methyl groups of the tert-butyl substituent are expected in the 2970-2870 cm⁻¹ region.
Aromatic C=C Stretching: The vibrations of the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these peaks.
C-H Bending:
Aliphatic C-H Bend: Characteristic bending vibrations for the tert-butyl group (e.g., symmetric and asymmetric methyl bending) are expected around 1470-1365 cm⁻¹. A distinctive "umbrella" mode for the tert-butyl group often appears near 1250 cm⁻¹.
Aromatic C-H Bend: Out-of-plane (o.o.p.) bending vibrations appear in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene ring.
C-X Stretching (Halogens and Substituents):
C-F Stretch: A strong, characteristic band for the aryl-fluorine stretch is expected in the 1300-1100 cm⁻¹ region.
C-Br Stretch: A band for the aryl-bromine stretch is anticipated at lower frequencies, typically in the 1100-1000 cm⁻¹ range or lower.
A summary of expected characteristic vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2970 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aliphatic C-H Bend | 1470 - 1365 |
| C-F Stretch | 1300 - 1100 |
| C-Br Stretch | 1100 - 1000 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 230 g/mol , calculated using the most common isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ⁷⁹Br).
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For this compound (C₁₀H₁₂BrF), the exact mass can be calculated with high precision. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity (M+ and M+2) separated by two mass units. libretexts.org
| Isotopologue Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₂⁷⁹BrF | ⁷⁹Br | 229.0130 |
| C₁₀H₁₂⁸¹BrF | ⁸¹Br | 231.0110 |
Under electron ionization (EI) conditions, this compound undergoes predictable fragmentation, providing valuable structural information. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org
The most characteristic fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary benzylic-type carbocation, [M-15]⁺. researchgate.net This fragment is often the base peak in the spectrum. Another common fragmentation pathway is the cleavage of the C-C bond to release a tert-butyl carbocation, (CH₃)₃C⁺, which is observed at m/z 57. doaj.org Further fragmentation can involve the loss of the bromine atom or other rearrangements of the aromatic ring. The presence of the M+ and M+2 isotopic pattern for bromine will also be evident in any bromine-containing fragments. libretexts.org
| Fragment Ion (Structure) | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Origin |
|---|---|---|---|
| [C₁₀H₁₂BrF]⁺• | 230 | 232 | Molecular Ion (M⁺•) |
| [C₉H₉BrF]⁺ | 215 | 217 | Loss of •CH₃ from tert-butyl group ([M-15]⁺) |
| [C₄H₉]⁺ | 57 | - | tert-butyl carbocation |
| [C₆H₃FBr]⁺• | 173 | 175 | Loss of isobutylene (B52900) (C₄H₈) from M⁺• |
| [C₁₀H₁₂F]⁺ | 151 | - | Loss of •Br from M⁺• |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Therefore, the following structural analysis is based on theoretical considerations and data from analogous substituted aromatic compounds.
The solid-state structure of this compound would be governed by a balance of steric effects and intermolecular interactions to achieve the most stable crystal packing. mdpi.com
Conformational Analysis: The primary conformational feature is the orientation of the bulky tert-butyl group relative to the plane of the benzene ring. wikipedia.org Due to steric hindrance from the adjacent bromine and fluorine atoms at the ortho positions, free rotation of the C(ring)-C(tert-butyl) bond is expected to be restricted. The molecule would likely adopt a conformation that minimizes steric clash, potentially with one methyl group of the tert-butyl moiety situated away from the halogenated side of the ring.
Without experimental crystallographic data, the precise bond lengths, angles, and dihedral angles must be estimated based on computational models and data from similar known structures. The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the electronic and steric influences of the substituents.
The C-Br and C-F bond lengths will be characteristic of those on an sp²-hybridized carbon. The C-C bonds within the aromatic ring may show slight variations from the typical 1.39 Å of benzene. The bond angles within the ring may also deviate from the ideal 120° to accommodate the bulky tert-butyl group and the halogens.
| Parameter | Atom(s) Involved | Expected Value | Comments |
|---|---|---|---|
| Bond Length | C(ring)-Br | ~1.90 Å | Typical for an aryl bromide. |
| Bond Length | C(ring)-F | ~1.35 Å | Typical for an aryl fluoride (B91410). |
| Bond Length | C(ring)-C(tert-butyl) | ~1.53 Å | Standard sp²-sp³ C-C bond length. |
| Bond Angle | Br-C(1)-C(2) | ~120° | May be distorted due to steric hindrance. |
| Bond Angle | F-C(2)-C(1) | ~120° | May be distorted due to steric hindrance. |
| Bond Angle | C(ring)-C-C(methyl) | ~109.5° | Standard tetrahedral angle for the tert-butyl group. |
| Dihedral Angle | Br-C(1)-C(2)-F | ~0° | Defines the planarity of the substituted ring portion. |
Note: These values are estimates based on standard bond lengths and angles for similar chemical environments and are subject to variation in the actual molecule.
Computational and Theoretical Chemistry of 1 Bromo 3 Tert Butyl 2 Fluorobenzene
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for investigating the molecular attributes of substituted benzenes. researchgate.net DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure and properties of medium-sized molecules. furman.edunih.gov Ab initio methods, like Hartree-Fock (HF), provide a foundational approach, though they are often supplemented with more advanced techniques to account for electron correlation. researchgate.net These computational tools enable a detailed exploration of the molecule's geometry, electronic landscape, and potential for chemical interactions.
The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 1-Bromo-3-(tert-butyl)-2-fluorobenzene, this involves defining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
A key aspect of its structure is the conformational flexibility of the tert-butyl group. Due to rotation around the C-C single bond connecting it to the benzene (B151609) ring, the methyl groups can adopt various orientations. Conformational analysis is performed to identify the most stable rotamer. This process involves calculating the energy of the molecule as the relevant dihedral angle is systematically varied. The steric hindrance between the bulky tert-butyl group and the adjacent fluorine and hydrogen atoms on the benzene ring is a critical factor in determining the preferred conformation. researchgate.netmit.edu The lowest energy conformation is the one that minimizes these steric repulsions.
Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.91 | C-C-Br | 119.5 |
| C-F | 1.36 | C-C-F | 118.9 |
| C-C(tert-butyl) | 1.54 | C-C-C(tert-butyl) | 121.8 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO's energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability and reactivity. chalcogen.ro A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO would likely be distributed across the aromatic ring's antibonding π* system. nih.govnih.gov
Table 2: Illustrative Frontier Molecular Orbital Data (DFT/B3LYP) This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.98 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.
Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative fluorine and bromine atoms. nih.gov
Blue regions indicate positive electrostatic potential, which is electron-deficient and represents likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring. nih.gov
Green regions represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of how the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the tert-butyl group influence the molecule's reactivity.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. wisc.eduq-chem.com This analysis provides quantitative insight into bonding, charge distribution, and intramolecular interactions. numberanalytics.com
For this compound, NBO analysis can quantify the natural atomic charges on each atom, revealing the extent of electron withdrawal by the fluorine and bromine atoms. Furthermore, it details the hybridization of atomic orbitals that form the sigma (σ) and pi (π) bonds. ijnc.ir A key feature of NBO analysis is its ability to identify and quantify delocalization effects, such as hyperconjugation. This involves calculating the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. batistalab.com For instance, interactions between the π orbitals of the benzene ring and the σ* antibonding orbitals of adjacent C-H or C-C bonds can be evaluated, providing a deeper understanding of the molecule's electronic stability. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable assistance in assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and commonly used approaches for calculating NMR shielding tensors. nih.govmdpi.com
The GIAO method computes the magnetic shielding for each nucleus in the molecule. researchgate.net To obtain the chemical shifts (δ), these calculated shielding values (σ) are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample). ucl.ac.uk The accuracy of the predicted shifts depends on the chosen level of theory (functional) and basis set. mdpi.com Comparing the theoretically predicted spectrum with the experimental one can confirm structural assignments and provide confidence in the molecular geometry determined through optimization. modgraph.co.uk
Table 3: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (GIAO Method) This table presents hypothetical, representative data for illustrative purposes.
| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-Br | 115.2 | 114.8 |
| C-F | 161.5 | 160.9 |
| C-C(tert-butyl) | 152.1 | 151.7 |
| C4 | 128.9 | 128.5 |
| C5 | 125.4 | 125.1 |
Calculated Vibrational Frequencies and Intensities
Computational chemistry provides a powerful tool for investigating the vibrational properties of molecules. For this compound, theoretical vibrational frequencies can be calculated using methods such as Density Functional Theory (DFT), often with the B3LYP functional, and basis sets like 6-311++G(d,p). researchgate.net These calculations yield harmonic frequencies which typically overestimate experimental values due to the neglect of anharmonicity. researchgate.net Therefore, the calculated frequencies are often scaled by empirical factors to provide better agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov
The vibrational analysis involves assigning calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes. This is often aided by Potential Energy Distribution (PED) calculations and visualization of the vibrational modes. nih.gov For a substituted benzene like this compound, the vibrational spectrum is complex, with characteristic modes for the aromatic ring, the C-H bonds, the C-F bond, the C-Br bond, and the tert-butyl group.
Illustrative Data Table: Predicted Vibrational Frequencies
Disclaimer: The following table is a hypothetical representation of calculated data for this compound, based on typical values for similar compounds. It is for illustrative purposes only.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |
|---|---|---|---|---|
| 3105 | 3074 | 15.2 | 120.5 | Aromatic C-H stretch (98%) |
| 2985 | 2955 | 45.6 | 85.3 | tert-butyl C-H asym stretch (95%) |
| 1590 | 1574 | 25.8 | 55.1 | Aromatic C-C stretch (88%) |
| 1475 | 1460 | 30.1 | 40.7 | Aromatic C-C stretch (85%) |
| 1265 | 1252 | 110.5 | 15.2 | C-F stretch (90%) |
| 1180 | 1168 | 20.3 | 30.9 | C-H in-plane bend (75%) |
| 685 | 678 | 60.7 | 10.4 | C-Br stretch (45%), Ring deformation |
| 540 | 535 | 18.9 | 8.1 | C-F in-plane bend (60%) |
Reaction Pathway Modeling and Transition State Analysis
Computational quantum mechanics is instrumental in elucidating the detailed mechanisms of chemical reactions. For aromatic compounds like this compound, this often involves modeling electrophilic aromatic substitution (EAS) reactions. nih.gov DFT calculations can map the potential energy surface (PES) of a reaction, identifying the minimum energy pathways from reactants to products. nih.gov This involves optimizing the geometries of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net
A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net By locating the TS, chemists can understand the stereoelectronic requirements of the reaction. For example, in an EAS reaction on this compound, computational models could predict the preferred site of attack (regioselectivity) by comparing the energies of the transition states leading to substitution at different positions on the ring. The calculations would reveal how the interplay of the substituents' electronic and steric effects stabilizes or destabilizes the Wheland intermediate (arenium ion) and the corresponding transition state. nih.govstackexchange.com
A key outcome of reaction pathway modeling is the determination of activation energies (Ea). The classical activation energy is the difference in energy between the transition state and the reactants. researchgate.net This value is a critical parameter in the Arrhenius equation, which relates the rate constant of a reaction to temperature. By calculating activation energies for competing reaction pathways, researchers can predict which reaction will be kinetically favored. nih.gov
For this compound, one could computationally investigate a reaction like nitration. This would involve calculating the activation energies for the electrophilic attack of the nitronium ion (NO₂⁺) at the available positions on the benzene ring. The pathway with the lowest activation energy would correspond to the major product. These theoretical predictions provide deep insights into the factors controlling reaction rates and outcomes, complementing experimental kinetic studies. nih.gov While specific computational studies on the reaction kinetics of this particular molecule are not prominent in the literature, the methodologies are well-established for a wide range of substituted benzenes. researchgate.net
Molecular Dynamics Simulations (if applicable for specific systems)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum mechanical calculations are often used for static properties and reaction pathways, MD is ideal for exploring the dynamic behavior of molecules in a condensed phase, such as in a solvent. mdpi.comresearchgate.net
For a system involving this compound, MD simulations could be employed to investigate its behavior in various solvents. These simulations can provide insights into solvation structures, diffusion coefficients, and intermolecular interactions (e.g., with solvent molecules or other solutes). researchgate.net The simulations rely on a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For halogenated aromatic hydrocarbons, these force fields must accurately describe the non-covalent interactions, including van der Waals forces and electrostatic interactions, which are crucial for predicting physical properties. science.gov
MD simulations can also be used to sample conformational space, although for a relatively rigid molecule like this, the primary application would be to understand its interactions and dynamics within a larger system, such as its partitioning behavior between immiscible liquids or its orientation at an interface. mdpi.com
Steric and Electronic Effects of Tert-Butyl and Halogen Substituents on Aromatic Systems
The reactivity and regioselectivity of a substituted benzene are governed by the combined steric and electronic effects of its substituents. In this compound, the interplay between the two halogen atoms and the bulky alkyl group is complex.
Electronic Effects: Both fluorine and bromine are more electronegative than carbon, and thus withdraw electron density from the benzene ring through the sigma bonds, an effect known as the negative inductive effect (-I). msu.edulibretexts.org This effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, both halogens also possess lone pairs of electrons that can be donated into the aromatic π-system via resonance, known as the positive resonance effect (+R). libretexts.orgstackexchange.com This resonance donation increases electron density primarily at the ortho and para positions, making halogens ortho, para-directors despite being deactivators. stackexchange.com
Fluorine: Possesses a very strong -I effect due to its high electronegativity. Its +R effect is also significant because the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for effective orbital overlap. chegg.com In the competition between these effects, the strong inductive effect typically dominates, making fluorobenzene (B45895) less reactive than benzene, but the resonance effect still dictates the ortho/para regioselectivity. stackexchange.com
Bromine: Has a weaker -I effect than fluorine but also a much weaker +R effect. stackexchange.com The poorer overlap between carbon's 2p orbitals and bromine's larger 4p orbitals diminishes the resonance electron donation. stackexchange.com The inductive effect still outweighs the resonance effect, making bromobenzene (B47551) a deactivated, ortho, para-directing system. stackexchange.com
Tert-butyl Group: Alkyl groups are generally considered weakly activating due to a positive inductive effect (+I) and hyperconjugation. stackexchange.com The tert-butyl group donates electron density inductively through the sigma bond connecting it to the ring, which slightly activates the ring towards electrophilic substitution. stackexchange.comcardiff.ac.uk
Steric Effects: The most profound influence of the tert-butyl group is its steric bulk. numberanalytics.com This large group physically hinders the approach of an electrophile to the adjacent (ortho) positions. numberanalytics.comstackexchange.com For example, in the nitration of t-butylbenzene, substitution at the para position is heavily favored over the ortho position due to steric hindrance. stackexchange.com In this compound, the tert-butyl group at position 3 would sterically hinder attack at positions 2 and 4.
Combined Influence: In this compound, the fluorine and bromine atoms deactivate the ring through their dominant inductive effects. The tert-butyl group provides a slight activating inductive effect. The directing effects are a combination of resonance from the halogens (directing ortho/para to themselves) and the steric hindrance from the tert-butyl group. The fluorine at C2 directs to C3 (blocked by tert-butyl) and C5. The bromine at C1 directs to C2 (blocked by fluorine) and C6. The tert-butyl group at C3 sterically hinders attack at C2 and C4. Therefore, electrophilic attack would be most likely to occur at positions 5 and 6, with the precise outcome depending on the specific electrophile and reaction conditions.
Applications of 1 Bromo 3 Tert Butyl 2 Fluorobenzene in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of reactive and directing groups on the benzene (B151609) ring of 1-bromo-3-(tert-butyl)-2-fluorobenzene allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom is particularly amenable to transformation via organometallic cross-coupling reactions, providing a gateway to a wide array of more complex derivatives.
The presence of the bromine atom allows this compound to be a key component in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are fundamental to the construction of complex biaryls, alkynyl-substituted arenes, and arylamines, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.
For instance, in a Suzuki-Miyaura coupling, it can react with various arylboronic acids to yield sterically hindered biaryl compounds. The fluorine atom ortho to the bromine can influence the efficiency and outcome of these coupling reactions. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, leading to precursors for complex polycyclic aromatic hydrocarbons or conjugated materials.
The Buchwald-Hartwig amination of this compound with various amines can be employed to synthesize substituted anilines. nih.govacs.orgsemanticscholar.orgorganic-chemistry.org These anilines can then serve as precursors for the synthesis of a range of nitrogen-containing heterocyclic systems, such as quinolines, indoles, and carbazoles, which are prevalent in biologically active molecules. researchgate.netnih.gov The ortho-fluoro substituent can play a role in directing subsequent cyclization steps.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | Di-, Tri-, or Tetra-ortho-substituted Biaryls |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Substituted Phenylacetylenes |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Sterically Hindered Anilines |
| Kumada-Corriu | Aryl Grignard Reagent | PdCl₂ / dppf | Sterically Crowded Biaryls |
The defining feature of this compound in this context is the bulky tert-butyl group. This group exerts significant steric hindrance, which can be strategically exploited to control the regioselectivity of reactions and to construct molecules with crowded stereocenters. rsc.orgsemanticscholar.orgorganic-chemistry.orgnih.gov In reactions such as electrophilic aromatic substitution on a derivative of this compound, the tert-butyl group can direct incoming electrophiles to less hindered positions.
More importantly, when used in cross-coupling reactions, the 3-(tert-butyl)-2-fluorophenyl moiety is incorporated into the new molecule, creating a sterically congested environment around the newly formed bond. organic-chemistry.orgacs.org This is particularly valuable in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The synthesis of such sterically demanding structures is crucial in fields like asymmetric catalysis, where chiral ligands with restricted conformations are required. researchgate.netacs.orgsemanticscholar.orgresearchgate.net The development of catalysts for challenging couplings involving sterically hindered substrates is an active area of research, and substrates like this compound are ideal for probing the limits and capabilities of new catalytic systems. rsc.orgorganic-chemistry.org
Development of New Synthetic Reagents and Methodologies
This compound can be converted into a variety of organometallic reagents. For example, through lithium-halogen exchange or the formation of a Grignard reagent, the corresponding organolithium or organomagnesium species can be generated. These reagents are powerful nucleophiles and bases in their own right and can be used to develop new synthetic methodologies.
The unique electronic and steric properties of the 3-(tert-butyl)-2-fluorophenyl group can be harnessed to influence the reactivity and selectivity of these newly formed reagents. For example, a Grignard reagent derived from this compound could exhibit different reactivity profiles in additions to carbonyls compared to less hindered Grignard reagents.
Applications in Materials Chemistry (e.g., as an intermediate for polymers, functional materials)
In materials science, functionalized aromatic compounds are essential building blocks for polymers and other functional materials. This compound can be used as a monomer precursor. For instance, it can be converted into a styrenic, acrylic, or norbornene derivative, which can then be polymerized. nih.govcmu.eduresearchgate.netdtic.mil The bulky tert-butyl group incorporated into the polymer backbone would be expected to increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and decrease its solubility in common solvents.
Furthermore, the bromine atom allows for its use in surface-initiated polymerization or as a precursor for self-assembled monolayers on metal surfaces through Ullmann-type coupling reactions. mdpi.com The resulting materials, featuring the fluorinated and sterically hindered phenyl units, could possess interesting properties such as low dielectric constants, hydrophobicity, and modified optical properties, making them potentially useful in microelectronics and coating applications.
| Substituent | Potential Effect on Polymer Properties | Rationale |
|---|---|---|
| tert-Butyl Group | Increased Tg, thermal stability; Decreased solubility | Steric bulk restricts chain mobility and packing. |
| Fluorine Atom | Increased hydrophobicity, thermal stability; Lowered dielectric constant | High electronegativity and strength of the C-F bond. |
| Bromo- (as a precursor handle) | Allows for post-polymerization modification | Can be converted to other functional groups via coupling reactions. |
Ligand and Catalyst Design in Organometallic Chemistry
The synthesis of phosphine (B1218219) ligands is a cornerstone of catalyst development in organometallic chemistry. scispace.comnih.govrsc.orgresearchgate.net this compound is an excellent precursor for the synthesis of sterically demanding and electronically tuned phosphine ligands. By reacting the corresponding organolithium or Grignard reagent with chlorophosphines (e.g., PCl₃, PhPCl₂, Ph₂PCl), a variety of tertiary phosphine ligands can be prepared.
The resulting ligands, bearing one or more 3-(tert-butyl)-2-fluorophenyl groups, would combine steric bulk near the metal center with the electron-withdrawing effect of the fluorine atom. numberanalytics.com This combination is highly desirable in many catalytic applications. The steric bulk can promote reductive elimination, a key step in many cross-coupling catalytic cycles, and can create a specific coordination environment that influences the selectivity of the catalyst. researchgate.net Such ligands could be employed in transition metal complexes for applications in hydrogenation, hydroformylation, and cross-coupling reactions, potentially offering unique reactivity and selectivity profiles compared to existing catalysts. researchgate.net
Future Research Directions and Unexplored Avenues
The unique substitution pattern of 1-bromo-3-(tert-butyl)-2-fluorobenzene, featuring a bulky tert-butyl group flanked by two different halogen atoms, presents a landscape rich with possibilities for future chemical exploration. The interplay of steric hindrance and distinct electronic effects of the fluorine and bromine atoms offers significant potential for the development of novel synthetic methodologies and the creation of complex molecular architectures. Future research is poised to leverage these characteristics in several key areas, aiming for greater efficiency, sustainability, and precision in chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for 1-bromo-3-(tert-butyl)-2-fluorobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of 3-(tert-butyl)-2-fluorobenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can achieve regioselective bromination at the para position relative to the tert-butyl group . Alternatively, Suzuki-Miyaura coupling between tert-butyl-substituted aryl boronic acids and bromofluoroarenes may be employed, though steric hindrance from the tert-butyl group requires optimized ligand systems (e.g., SPhos or XPhos) . Reaction monitoring via GC-MS or HPLC is critical to track byproducts like di-brominated derivatives, which may form under excess brominating agents .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.3 ppm for ¹H; ~30 ppm for ¹³C), while aromatic protons show coupling patterns influenced by fluorine (²J₆F ~20 Hz) and bromine .
- GC-MS : Monitor molecular ion peaks at m/z ≈ 246 (C₁₀H₁₁BrF) and fragmentation patterns (e.g., loss of Br or tert-butyl group) .
- Elemental Analysis : Confirm C, H, Br, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling protocols?
- Methodological Answer : Steric hindrance from the tert-butyl group and electronic effects from fluorine/bromine necessitate tailored conditions:
- Ligand Selection : Bulky ligands (e.g., DavePhos) enhance selectivity in Buchwald-Hartwig aminations by reducing homocoupling .
- Temperature Control : Lower temperatures (50–70°C) minimize debromination, a common side reaction in Stille couplings .
- Additives : Use Cs₂CO₃ to stabilize intermediates in Ullmann-type reactions, preventing aryl fluoride displacement .
Q. How do computational models predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Substituent Effects : The tert-butyl group directs electrophiles to the para position (lowest activation energy: ~25 kcal/mol), while fluorine deactivates the ring, increasing reaction barriers by 3–5 kcal/mol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration reactions, reducing regiochemical ambiguity .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber glass containers at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during transfers to avoid inhalation of volatile brominated byproducts .
- Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as halogenated hazardous waste .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Literature values range from 38–42°C due to polymorphic forms or impurities. To standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
